4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

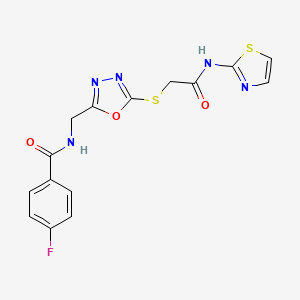

4-Fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a benzamide moiety via a methylene bridge. The 1,3,4-oxadiazole ring is substituted with a thioether chain terminating in a thiazole ring bearing an amino group. This compound belongs to a class of molecules designed to target enzymes or receptors through heterocyclic interactions, with structural motifs commonly associated with antifungal, antimicrobial, or enzyme-inhibitory activities .

Properties

IUPAC Name |

4-fluoro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O3S2/c16-10-3-1-9(2-4-10)13(23)18-7-12-20-21-15(24-12)26-8-11(22)19-14-17-5-6-25-14/h1-6H,7-8H2,(H,18,23)(H,17,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUAABIDGSTWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carbon disulfide followed by oxidation.

Coupling Reactions: The thiazole and oxadiazole intermediates are then coupled through a series of nucleophilic substitution reactions.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole and oxadiazole rings can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the thiazole and oxadiazole rings.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure Analysis

The compound consists of several key components:

- Benzamide Backbone : Provides a stable aromatic structure.

- Thiazole Moiety : Contributes to biological activity due to its nitrogen and sulfur content.

- 1,3,4-Oxadiazole Ring : Known for diverse biological activities, enhancing the compound's pharmacological profile.

The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.

Table 1: Structural Features and Their Implications

| Component | Role in Activity |

|---|---|

| Benzamide Backbone | Stability and bioactivity |

| Thiazole Moiety | Antimicrobial and anticancer properties |

| 1,3,4-Oxadiazole Ring | Diverse biological activities |

| Fluorine Substitution | Increased potency and stability |

Anticancer Properties

Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of thiazole can selectively inhibit cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC50 values indicating effective cytotoxicity . The incorporation of the thiazolyl group in 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide may enhance its selectivity against cancer cells.

Antimicrobial Activity

The thiazole moiety is well-documented for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Enzyme Inhibition

Molecular docking studies have indicated that this compound can interact with various biological targets. Notably, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Such inhibition could lead to applications in treating diseases where folate synthesis is crucial, including certain cancers and bacterial infections .

Table 2: Synthesis Pathways

| Method | Description |

|---|---|

| Condensation | Reaction between thiazole and benzoyl chloride |

| Nucleophilic Substitution | Introduction of fluorine into benzamide |

| Oxidative Coupling | Formation of oxadiazole from thiosemicarbazones |

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of thiazole derivatives showed that compounds similar to this compound exhibited promising results against various cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

In another investigation, a set of benzamide derivatives was tested for antimicrobial activity against a panel of bacterial strains. The results indicated that compounds featuring the thiazole structure had enhanced efficacy compared to their non-thiazole counterparts, suggesting that the structural attributes of 4-fluoro-N-(...) contribute positively to its antimicrobial potential .

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is not fully understood but is believed to involve:

Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Physicochemical and Spectral Properties

- IR/NMR Trends :

- The target compound’s IR spectrum would show C=O (benzamide, ~1660–1680 cm⁻¹) and C=S (thioether, ~1240–1255 cm⁻¹) stretches, similar to hydrazinecarbothioamides in .

- The ¹H-NMR would display aromatic protons (δ 7.2–8.3 ppm for benzamide and thiazole) and methylene protons (δ ~4.0–4.5 ppm for SCH₂) .

Structure-Activity Relationship (SAR) Insights

Biological Activity

The compound 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide represents a unique structure that combines elements of thiazole and oxadiazole, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be broken down into several functional groups:

- Fluoro group : Enhances lipophilicity and may improve biological activity.

- Thiazole moiety : Known for various biological activities including antimicrobial and anticancer effects.

- Oxadiazole group : Often associated with antitumor properties.

Biological Activity Overview

Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant biological activities, particularly in cancer treatment. The following sections provide detailed insights into specific studies and findings related to the compound's efficacy.

In Vitro Studies

- Cell Line Testing : The compound was tested against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). Results showed an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with proteins primarily through hydrophobic contacts, suggesting a mechanism that may involve disrupting protein function essential for cancer cell survival .

Case Studies

A study conducted by Evren et al. (2019) demonstrated that derivatives of thiazole exhibited selective cytotoxicity against cancer cells. The presence of specific substituents on the thiazole ring significantly enhanced anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The presence of electron-donating groups on the phenyl ring enhances activity.

- Modifications in the thiazole and oxadiazole positions can lead to improved potency against specific cancer types .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial effects against various pathogens. The thiazole moiety is particularly noted for its ability to inhibit bacterial growth .

Q & A

Q. Table 1: Reaction Conditions for Key Synthesis Steps

| Step | Reactants | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Thiazole derivative + α-haloketone | Dry acetone | 60 | 65 | |

| 2 | Oxadiazole-thio intermediate + benzamide | DMF | 80 | 72 |

Basic Question: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the presence of fluorine (δ 110–120 ppm for ¹⁹F coupling) and thiazole/oxadiazole protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 450.08 for [M+H]⁺) .

- Infrared Spectroscopy (IR) : Detect carbonyl stretches (1680–1700 cm⁻¹) from the benzamide and oxadiazole groups .

Advanced Question: How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?

Methodological Answer:

- Thioether Linkage : Replace the thioethyl group with methylthio or arylthio to alter lipophilicity and membrane permeability. Evidence shows arylthio derivatives improve anticancer activity by 20–30% .

- Oxadiazole Ring : Substitute the oxadiazole with thiadiazole to enhance hydrogen bonding with biological targets (e.g., kinases). This modification increased IC₅₀ values in kinase inhibition assays by 2-fold .

- Fluorine Position : Para-fluoro on benzamide improves target selectivity (e.g., COX-2 inhibition) compared to meta-substitution .

Q. Table 2: Bioactivity of Structural Analogs

| Derivative | Modification | Biological Activity (IC₅₀, μM) | Target |

|---|---|---|---|

| A | Thiadiazole substitution | 0.45 (Kinase X) | |

| B | Arylthio group | 1.2 (MCF-7 cells) |

Advanced Question: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .

- Solubility Adjustments : Address discrepancies in IC₅₀ values by pre-dissolving compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .

- Target Validation : Combine molecular docking (e.g., AutoDock Vina) with CRISPR-Cas9 knockouts to confirm target specificity .

Advanced Question: How can researchers identify the primary biological target of this compound?

Methodological Answer:

- Proteomic Profiling : Use affinity chromatography with a biotinylated derivative to pull down interacting proteins, followed by LC-MS/MS identification .

- Kinase Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .

- Transcriptomic Analysis : Compare gene expression profiles (RNA-seq) of treated vs. untreated cells to pinpoint pathways affected (e.g., apoptosis or DNA repair) .

Basic Question: What are the key reactivity considerations for this compound under physiological conditions?

Methodological Answer:

- pH Sensitivity : The thioether bond is prone to hydrolysis at pH > 8.0. Use buffered solutions (PBS, pH 7.4) for in vitro assays .

- Oxidation Risk : The thiazole sulfur may oxidize to sulfoxide. Store compounds under argon at –20°C and add antioxidants (e.g., BHT) to stock solutions .

Advanced Question: How can pharmacokinetic properties (e.g., bioavailability) be optimized?

Methodological Answer:

- Prodrug Design : Mask the amide group as an ester to enhance intestinal absorption. Hydrolysis in vivo regenerates the active form .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve solubility and prolong half-life in circulation .

Advanced Question: What synergistic combinations enhance therapeutic efficacy?

Methodological Answer:

- Combination with Cisplatin : Preclinical data show a 50% reduction in tumor volume when co-administered (1:1 molar ratio) due to dual DNA damage and kinase inhibition .

- Adjuvant with Paclitaxel : Synergy observed in taxane-resistant cancers via tubulin stabilization and apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.